molecular formula C21H35ClN2O3 B13748353 1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride CAS No. 40712-76-3

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride

Cat. No.: B13748353
CAS No.: 40712-76-3
M. Wt: 399.0 g/mol
InChI Key: MKQCARNEBTZZMP-UHFFFAOYSA-N
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Description

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the production process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride
  • 1-piperidin-1-ium-1-ylpropan-2-yl N-ethyl-N-(3-hexoxyphenyl)carbamate;chloride

Uniqueness

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

40712-76-3

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-3-4-5-9-15-25-20-12-10-11-19(16-20)22-21(24)26-18(2)17-23-13-7-6-8-14-23;/h10-12,16,18H,3-9,13-15,17H2,1-2H3,(H,22,24);1H

InChI Key

MKQCARNEBTZZMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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